molecular formula C8H11N B13563310 Cyclohex-3-en-1-ylacetonitrile CAS No. 34956-61-1

Cyclohex-3-en-1-ylacetonitrile

Cat. No.: B13563310
CAS No.: 34956-61-1
M. Wt: 121.18 g/mol
InChI Key: DTAVQLQPRZSLID-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-ylacetonitrile is an organic compound with the molecular formula C8H11N. It is a nitrile derivative of cyclohexene, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-3-en-1-ylacetonitrile can be synthesized through various methods. One common approach involves the reaction of cyclohex-3-en-1-one with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-ylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclohex-3-en-1-one derivatives, amines, and various substituted cyclohexene compounds .

Scientific Research Applications

Cyclohex-3-en-1-ylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-ylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of intermediates that can further react to produce biologically active compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

  • Cyclohex-1-en-1-ylacetonitrile
  • Cyclohex-2-en-1-ylacetonitrile
  • Cyclohex-4-en-1-ylacetonitrile

Comparison: Cyclohex-3-en-1-ylacetonitrile is unique due to the position of the nitrile group and the double bond in the cyclohexene ring. This structural feature imparts distinct reactivity and properties compared to its isomers. For example, the position of the double bond can influence the compound’s stability and its reactivity in various chemical reactions .

Properties

IUPAC Name

2-cyclohex-3-en-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVQLQPRZSLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296921
Record name cyclohex-3-en-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34956-61-1
Record name NSC112687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohex-3-en-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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